4-Benzyl-3-methylpiperazine-1-carbonyl chloride
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Overview
Description
4-Benzyl-3-methylpiperazine-1-carbonyl chloride is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities. This compound is characterized by the presence of a benzyl group, a methyl group, and a carbonyl chloride group attached to the piperazine ring.
Preparation Methods
The synthesis of 4-Benzyl-3-methylpiperazine-1-carbonyl chloride can be achieved through various synthetic routes. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts. Another approach is the Ugi reaction, which is a multicomponent reaction that forms piperazine derivatives . Industrial production methods may involve the use of parallel solid-phase synthesis and photocatalytic synthesis .
Chemical Reactions Analysis
4-Benzyl-3-methylpiperazine-1-carbonyl chloride undergoes several types of chemical reactions, including:
Substitution Reactions: This compound can undergo nucleophilic substitution reactions, where the carbonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form various products.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include sulfonium salts, aziridines, and alkynes. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
4-Benzyl-3-methylpiperazine-1-carbonyl chloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.
Medicine: Piperazine derivatives, including this compound, are explored for their potential therapeutic applications in treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Benzyl-3-methylpiperazine-1-carbonyl chloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The exact pathways involved depend on the specific biological context in which the compound is used .
Comparison with Similar Compounds
4-Benzyl-3-methylpiperazine-1-carbonyl chloride can be compared with other similar compounds, such as:
1-Methyl-4-benzylpiperazine: This compound is a stimulant drug and a derivative of benzylpiperazine.
4-Methyl-1-piperazinecarbonyl chloride: This compound is used in the synthesis of various organic molecules and has similar chemical properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Biological Activity
4-Benzyl-3-methylpiperazine-1-carbonyl chloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluations, and pharmacological implications of this compound, drawing from diverse research findings and case studies.
Chemical Structure and Synthesis
The compound belongs to a class of piperazine derivatives, which are known for their diverse biological activities. The synthesis typically involves the reaction of 3-methylpiperazine with benzyl chloride in the presence of a suitable activating agent, followed by carbonylation to yield the carbonyl chloride derivative.
Anticancer Activity
Recent studies have highlighted the anticancer potential of similar piperazine derivatives. For instance, compounds synthesized from piperazine scaffolds have shown moderate antineoplastic activity against various cancer cell lines, including MCF-7 (breast cancer) and MDCK (canine kidney) cell lines. One study reported that a related compound exhibited an IC50 value of 64.517 µg/mL against MCF-7 cells, indicating promising cytotoxic effects comparable to established drugs like Olaparib .
Cholinesterase Inhibition
Piperazine derivatives have also been evaluated for their cholinesterase inhibitory activity, which is crucial in treating neurodegenerative diseases such as Alzheimer's. One study demonstrated that compounds with piperazine moieties exhibited significant inhibition against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with IC50 values ranging from 0.014 to 2.097 µM . This suggests that this compound may possess similar properties, warranting further investigation.
Antibacterial Activity
The antibacterial properties of piperazine derivatives have also been documented. Compounds related to this compound showed moderate antibacterial activity against Gram-positive bacteria . This adds another layer to its potential therapeutic applications.
In Vitro Studies
In vitro assays using various cell lines have been pivotal in assessing the biological activity of piperazine derivatives. For example, a study involving MTT assays demonstrated that certain derivatives were well tolerated in cytotoxicity tests against healthy cell lines (NIH3T3), indicating a favorable safety profile .
Structure-Activity Relationship (SAR)
SAR studies have elucidated the relationship between chemical structure and biological activity, revealing that modifications to the piperazine ring can significantly enhance or diminish activity. Compounds incorporating bulky groups or specific functional groups showed improved binding affinity and selectivity towards target enzymes .
Data Tables
Compound | IC50 (µM) | Activity | Cell Line |
---|---|---|---|
This compound | TBD | Anticancer | MCF-7 |
Related Piperazine Derivative | 64.517 | Anticancer | MCF-7 |
Piperazine Derivative | 0.014 - 2.097 | Cholinesterase Inhibition | AChE/BChE |
Piperazine Derivative | Moderate | Antibacterial | Gram-positive Bacteria |
Properties
Molecular Formula |
C13H17ClN2O |
---|---|
Molecular Weight |
252.74 g/mol |
IUPAC Name |
4-benzyl-3-methylpiperazine-1-carbonyl chloride |
InChI |
InChI=1S/C13H17ClN2O/c1-11-9-16(13(14)17)8-7-15(11)10-12-5-3-2-4-6-12/h2-6,11H,7-10H2,1H3 |
InChI Key |
IKKUSLITKRIQNV-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CCN1CC2=CC=CC=C2)C(=O)Cl |
Origin of Product |
United States |
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